1-(Perfluorohexyl)octane

Übersicht

Beschreibung

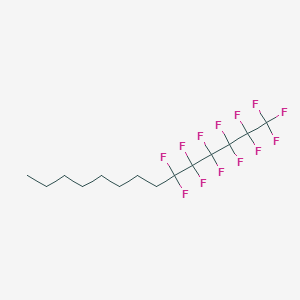

1-(Perfluorohexyl)octane, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane, is a semifluorinated alkane with the molecular formula C14H17F13. This compound is characterized by its unique structure, which includes six perfluorinated carbon atoms and eight hydrogenated carbon atoms. It is known for its high chemical stability, low surface tension, and inert nature, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

1-(Perfluorohexyl)octane can be synthesized through several methods. One notable synthetic route involves the visible light-catalyzed olefin hydroalkylation reaction. This method uses perfluorohexyl iodoalkane and 1-octene as starting materials, with tertiary amines such as triethylamine or tributylamine as iodine atom seizing agents. The reaction is catalyzed by solid odorless mercaptans like triphenyl silanthiol, avoiding the generation of byproducts. This method is advantageous due to its mild reaction conditions, simplicity, and scalability .

Analyse Chemischer Reaktionen

1-(Perfluorohexyl)octane undergoes various chemical reactions, including:

Reduction: It can be reduced to fluoroalkanes using precious metal catalysts and inorganic compounds.

Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups under specific conditions.

Oxidation: Although less common, it can undergo oxidation reactions under strong oxidizing conditions.

Common reagents used in these reactions include precious metal catalysts, tertiary amines, and solid odorless mercaptans. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Solvent and Surfactant

1-(Perfluorohexyl)octane is utilized as a solvent and surfactant in organic synthesis. Its inertness allows it to dissolve a wide range of organic compounds without participating in unwanted chemical reactions. This property makes it valuable in laboratory settings where purity and stability are paramount.

Reagent in Organic Synthesis

The compound serves as a reagent in various organic synthesis processes. Its ability to form stable intermediates enhances reaction yields and simplifies purification steps. Notably, it can be synthesized through visible light-catalyzed olefin hydroalkylation, which is advantageous due to mild reaction conditions and scalability.

Biological Applications

Ophthalmology

this compound is prominently used in ophthalmology, particularly in the treatment of dry eye disease. It acts as a vitreous substitute and has been shown to alleviate symptoms by increasing tear film breakup time and lipid layer thickness. The compound forms a monolayer at the air-liquid interface of the tear film, preventing evaporation of the aqueous phase .

Mechanism of Action

The exact mechanism involves interaction with meibomian glands and lipid metabolism pathways associated with tear production. By stabilizing the lipid layer, it enhances the overall health of the ocular surface .

Industrial Applications

Lubricants and Non-Reactive Mediums

Due to its chemical stability and resistance to extreme conditions, this compound is utilized in industrial applications as a lubricant and in processes requiring stable non-reactive mediums. Its low surface tension also contributes to its effectiveness in reducing friction between surfaces.

Case Studies

Clinical Trials for Dry Eye Disease Treatment

Recent clinical trials have demonstrated the efficacy of this compound in treating dry eye disease. In these studies, patients reported significant improvements in symptoms such as dryness and discomfort after administration of the compound . The FDA approved its use on May 18, 2023, marking a significant advancement in ophthalmic treatments.

Wirkmechanismus

The mechanism of action of 1-(Perfluorohexyl)octane, particularly in medical applications, involves its interaction with the lipid layer and meibomian glands. It forms a monolayer at the air-liquid interface of the tear film, preventing the evaporation of the aqueous phase of tears. This action helps alleviate symptoms of dry eye disease by increasing tear film breakup time and lipid layer thickness .

Vergleich Mit ähnlichen Verbindungen

1-(Perfluorohexyl)octane is unique due to its semifluorinated structure, which imparts exceptional chemical stability and low surface tension. Similar compounds include:

Perfluorooctane: Another semifluorinated alkane with similar properties but a different carbon chain length.

Perfluorodecalin: A perfluorinated compound used in similar applications but with a different molecular structure.

Perfluorotributylamine: Known for its use in medical and industrial applications, with properties akin to this compound.

These compounds share some properties with this compound but differ in their specific applications and molecular structures.

Biologische Aktivität

1-(Perfluorohexyl)octane, a perfluorinated compound, is part of a broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical structure, which includes a long carbon chain fully fluorinated, leading to distinct physical and chemical properties. This article explores the biological activity of this compound, focusing on its toxicity, potential health effects, and environmental implications.

This compound has the following chemical characteristics:

- Chemical Formula : C14H29F13

- Molecular Weight : 450.23 g/mol

- Density : Approximately 1.35 g/cm³ at 25 °C

- Refractive Index : 1.3432 at 20 °C

- Solubility : Water-insoluble

These properties contribute to its stability and resistance to degradation, making it a subject of interest in various scientific studies.

Toxicity and Health Effects

Research indicates that this compound exhibits low acute toxicity. It has not been classified as harmful by ingestion or skin contact based on current data from animal models . However, it can cause eye irritation in some individuals. Long-term exposure is not expected to produce chronic adverse health effects, but exposure should be minimized as a precautionary measure .

Endocrine Disruption Potential

Current literature does not provide evidence supporting endocrine-disrupting properties for this compound . This absence of data is crucial as many PFAS compounds are known for their endocrine-disrupting capabilities, which can lead to reproductive and developmental issues.

Case Study 1: Immune System Impact

A study conducted on children in the Faroe Islands found associations between exposure to PFAS and reduced antibody responses to vaccinations. Although specific data on this compound was not highlighted, the findings suggest that similar compounds may have immunotoxic effects .

Ecotoxicity

The ecotoxicological profile of this compound remains largely uncharacterized. No specific data is available regarding its aquatic toxicity or bioaccumulation potential . This lack of information highlights the need for further research into the environmental impact of this compound.

Comparative Analysis with Other PFAS Compounds

| Compound | Acute Toxicity | Chronic Effects | Endocrine Disruption | Immunotoxicity |

|---|---|---|---|---|

| This compound | Low | None identified | No | Potentially present |

| Perfluorooctanoic acid (PFOA) | Moderate | Yes | Yes | Yes |

| Perfluorooctanesulfonic acid (PFOS) | High | Yes | Yes | Yes |

This table illustrates how this compound compares with more extensively studied PFAS compounds like PFOA and PFOS, which are known for their significant health risks.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYIIOKOQSICTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)8H, C14H17F13 | |

| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440585 | |

| Record name | 1-(Perfluorohexyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133331-77-8 | |

| Record name | Perfluorohexyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133331-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Perfluorohexyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Perfluorohexyl)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorohexyloctane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VYX4ELWQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.